10-Hydroxycamptothecin

Übersicht

Beschreibung

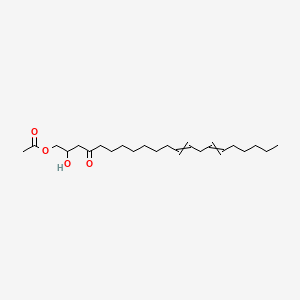

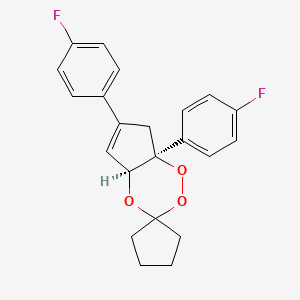

10-Hydroxycamptothecin is a pyranoindolizinoquinoline.

This compound is under investigation in clinical trial NCT00956787 (Study of AR-67 (DB-67) in Myelodysplastic Syndrome (MDS)).

This compound is a natural product found in Nothapodytes nimmoniana, Fusarium solani, and Camptotheca acuminata with data available.

Wissenschaftliche Forschungsanwendungen

Antitumoraktivität

HCPT hat sich in der klinischen Praxis als wirksam gegen eine breite Palette von Tumoren erwiesen, darunter Brust-, Darm-, Lungen- und Eierstockkrebs . In Tierversuchen und klinischen Studien am Menschen erwies sich HCPT als potenter und weniger toxisch als Camptothecin (CPT) . HCPT reduziert die DNA-Synthese in vitro in murinen Hepatomzellen und hemmt die Proliferation von Hepatomzellen HepG2, Bcl-7402 und Bcl-7404 in dosisabhängiger Weise .

Verbesserung der Wasserlöslichkeit

Um die Antitumoraktivität und Wasserlöslichkeit von HCPT zu verbessern, wurden eine Reihe neuer HCPT-Konjugate entwickelt und synthetisiert, indem Polyethylenglykol (PEG) über einen Valin-Spacer an die 10-Hydroxylgruppe von HCPT gekoppelt wurde . Dieser Ansatz verbesserte die Wasserlöslichkeit von HCPT signifikant .

Nanopartikel-Präparation

Die Machbarkeit der HCPT-Nanopartikel-Präparation mittels überkritischer Antisolvent (SAS)-Fällung wurde untersucht . Der Einfluss verschiedener experimenteller Faktoren auf die mittlere Partikelgröße (MPS) von HCPT-Nanopartikeln wurde untersucht .

Physikalisch-chemische Eigenschaften

Die physikalisch-chemischen Eigenschaften von HCPT-Nanopartikeln, die mittels überkritischer Antisolvent (SAS)-Verfahren hergestellt wurden, wurden untersucht . Die Ergebnisse zeigten eine signifikante Erhöhung der Auflösungsgeschwindigkeit im Vergleich zu unverarbeitetem HCPT .

Zellmarkierung

Die Verteilung von HCPT in HeLa-Zellen wurde mittels Fluoreszenzmikroskopie beobachtet, was eine wissenschaftliche Grundlage für seine Anwendung in der Zellmarkierung liefert .

Synthese neuer Konjugate

Um die Antitumoraktivität und Wasserlöslichkeit von HCPT zu verbessern, wurden eine Reihe neuer HCPT-Konjugate entwickelt und synthetisiert . Diese Konjugate zeigten eine kontrollierte Freisetzung von HCPT und eine ausgezeichnete Antitumoraktivität in vitro .

Wirkmechanismus

Target of Action

10-Hydroxycamptothecin (HCPT) primarily targets DNA topoisomerase I . This enzyme plays a crucial role in DNA replication by relieving the torsional stresses of supercoiled DNA .

Biochemical Pathways

The primary biochemical pathway affected by HCPT is the DNA replication process . By inhibiting topoisomerase I, HCPT disrupts the normal unwinding and rewinding of DNA strands, which is essential for DNA replication and transcription . This disruption can lead to DNA damage and ultimately cell death .

Pharmacokinetics

The pharmacokinetics of HCPT involve its absorption, distribution, metabolism, and excretion (ADME). It’s worth noting that HCPT’s active metabolite, SN-38, exhibits a three-compartment model with terminal elimination half-lives of 140.4 and 428.6 minutes following intravenous administration at doses of 3 or 10 mg/kg .

Result of Action

The primary result of HCPT’s action is the induction of apoptosis, or programmed cell death . By causing DNA damage through its interaction with topoisomerase I, HCPT can trigger cell death, making it effective against various types of cancer .

Action Environment

The action of HCPT can be influenced by various environmental factors. For instance, the formulation of HCPT can affect its stability and efficacy . In one study, encapsulating HCPT in liposomes resulted in a more stable and soluble form of the drug, allowing for increased affinity to lipid membranes and improved delivery to tumor sites .

Biochemische Analyse

Biochemical Properties

(+/-)-10-Hydroxycamptothecin plays a pivotal role in biochemical reactions by inhibiting DNA topoisomerase I. This enzyme is responsible for relieving torsional strain in DNA by inducing transient single-strand breaks. (+/-)-10-Hydroxycamptothecin stabilizes the DNA-topoisomerase I complex, preventing the re-ligation of the DNA strand and ultimately leading to DNA damage and cell death. The compound interacts with various biomolecules, including DNA, topoisomerase I, and other proteins involved in DNA repair mechanisms .

Cellular Effects

(+/-)-10-Hydroxycamptothecin exerts profound effects on various cell types and cellular processes. It induces apoptosis in cancer cells by causing DNA damage and activating cell death pathways. The compound influences cell signaling pathways, such as the p53 pathway, leading to changes in gene expression and cellular metabolism. Additionally, (+/-)-10-Hydroxycamptothecin affects cell cycle progression, often causing cell cycle arrest at the G2/M phase .

Molecular Mechanism

The molecular mechanism of (+/-)-10-Hydroxycamptothecin involves its binding to the DNA-topoisomerase I complex. By stabilizing this complex, the compound prevents the re-ligation of the DNA strand, resulting in the accumulation of DNA breaks. This leads to the activation of DNA damage response pathways, including the activation of p53 and other tumor suppressor proteins. The inhibition of topoisomerase I by (+/-)-10-Hydroxycamptothecin also interferes with DNA replication and transcription, contributing to its cytotoxic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (+/-)-10-Hydroxycamptothecin can vary over time. The compound is relatively stable under physiological conditions, but its efficacy may decrease due to degradation over extended periods. Long-term exposure to (+/-)-10-Hydroxycamptothecin has been shown to cause sustained DNA damage and alterations in cellular function. In vitro and in vivo studies have demonstrated that the compound’s cytotoxic effects can persist, leading to long-term changes in cell viability and function .

Dosage Effects in Animal Models

The effects of (+/-)-10-Hydroxycamptothecin in animal models are dose-dependent. At lower doses, the compound can effectively inhibit tumor growth with minimal toxicity. Higher doses may lead to significant adverse effects, including myelosuppression, gastrointestinal toxicity, and hepatotoxicity. Studies have identified threshold doses beyond which the toxic effects of (+/-)-10-Hydroxycamptothecin become pronounced, highlighting the importance of dose optimization in therapeutic applications .

Metabolic Pathways

(+/-)-10-Hydroxycamptothecin is involved in several metabolic pathways, primarily related to its biotransformation and elimination. The compound undergoes phase I and phase II metabolism, involving enzymes such as cytochrome P450s and UDP-glucuronosyltransferases. These metabolic processes result in the formation of various metabolites, which can influence the compound’s pharmacokinetics and pharmacodynamics. The interactions of (+/-)-10-Hydroxycamptothecin with these enzymes can affect its metabolic flux and overall efficacy .

Transport and Distribution

The transport and distribution of (+/-)-10-Hydroxycamptothecin within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported across cell membranes by efflux transporters such as P-glycoprotein, which can influence its intracellular concentration and distribution. Additionally, (+/-)-10-Hydroxycamptothecin can bind to plasma proteins, affecting its bioavailability and tissue distribution. These factors play a crucial role in determining the compound’s therapeutic efficacy and toxicity .

Subcellular Localization

The subcellular localization of (+/-)-10-Hydroxycamptothecin is primarily within the nucleus, where it exerts its effects on DNA topoisomerase I. The compound can also localize to other subcellular compartments, such as the cytoplasm, depending on its interactions with cellular proteins and transport mechanisms. The targeting signals and post-translational modifications of (+/-)-10-Hydroxycamptothecin can influence its localization and activity within specific cellular compartments .

Eigenschaften

IUPAC Name |

(19S)-19-ethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-14,18-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O5/c1-2-20(26)14-7-16-17-11(5-10-6-12(23)3-4-15(10)21-17)8-22(16)18(24)13(14)9-27-19(20)25/h3-7,23,26H,2,8-9H2,1H3/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAWSQZCWOQZXHI-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=CC(=CC5=C4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=CC(=CC5=C4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00941444 | |

| Record name | 4-Ethyl-4,9-dihydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00941444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19685-09-7 | |

| Record name | Hydroxycamptothecin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19685-09-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 10-Hydroxycamptothecin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019685097 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10-hydroxycamptothecin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12385 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 10-Hydroxycamptothecin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107124 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Ethyl-4,9-dihydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00941444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 10-Hydroxycamptothecin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 10-HYDROXYCAMPTOTHECIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Z01632KRV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(E)-4-(4-hydroxy-3-methoxyphenyl)hex-3-en-3-yl]-2-methoxyphenol](/img/structure/B1229695.png)

![2-[(4-Ethyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)thio]acetic acid methyl ester](/img/structure/B1229710.png)

![N-[4-(4-methoxyphenyl)-2-thiazolyl]-N-(2-oxolanylmethyl)benzamide](/img/structure/B1229711.png)

![9-(2-furyl)-3,4a,5,6,7,8,8a,9-octahydro-2H-5,8-methanothiochromeno[2,3-d][1,3]thiazol-2-one](/img/structure/B1229713.png)